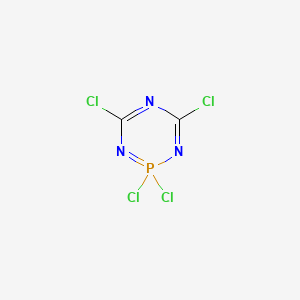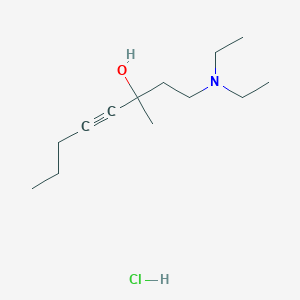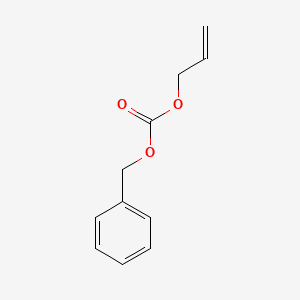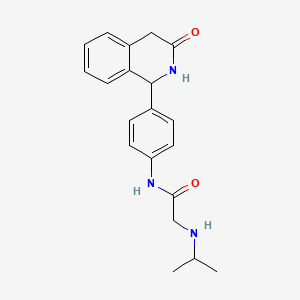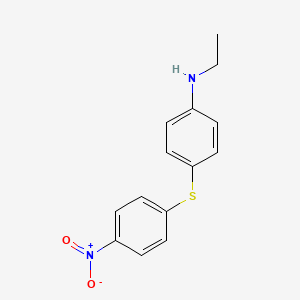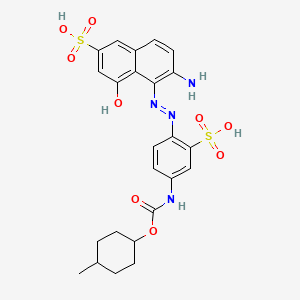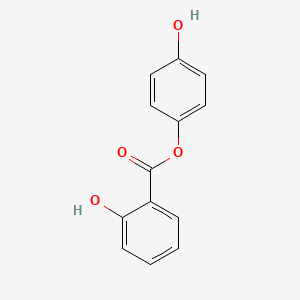![molecular formula C17H14BrNO B13758769 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL CAS No. 561052-54-8](/img/structure/B13758769.png)
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is a complex organic compound with significant potential in various scientific fields. This compound features a naphthalene ring substituted with an amino group and a bromine atom on a phenyl ring, making it a unique structure with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL typically involves multi-step organic reactionsThe naphthalene ring is then attached via a Friedel-Crafts alkylation reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to enhance reaction efficiency and yield. The process often requires stringent control of reaction conditions such as temperature, pressure, and pH to ensure the purity and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes.
Aplicaciones Científicas De Investigación
1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
- 1-[Amino-(4-bromo-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-chloro-phenyl)-methyl]-naphthalen-2-OL
- 1-[Amino-(3-bromo-phenyl)-methyl]-anthracen-2-OL
Uniqueness: 1-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-2-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a bromine atom on the phenyl ring allows for versatile chemical modifications and interactions, making it a valuable compound in various research applications .
Propiedades
Número CAS |
561052-54-8 |
|---|---|
Fórmula molecular |
C17H14BrNO |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
1-[amino-(3-bromophenyl)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14BrNO/c18-13-6-3-5-12(10-13)17(19)16-14-7-2-1-4-11(14)8-9-15(16)20/h1-10,17,20H,19H2 |
Clave InChI |
ACGBRGNJXYICEP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C(C3=CC(=CC=C3)Br)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


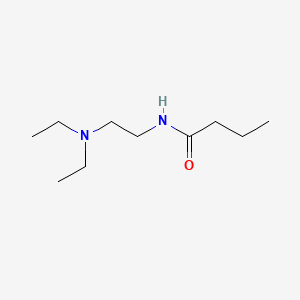
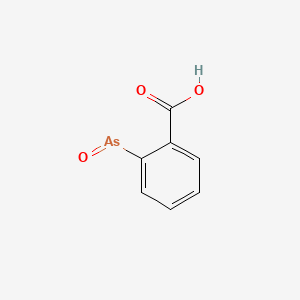
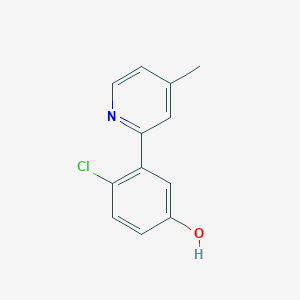
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13758713.png)
